molecular formula C8H5Cl2N3O B3395478 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine CAS No. 62035-95-4

5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B3395478
CAS No.: 62035-95-4
M. Wt: 230.05 g/mol
InChI Key: YGDAKLFEIFZEOO-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 3,4-dichlorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3,4-dichlorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate.

Reaction Conditions:

    Step 1: 3,4-Dichlorobenzohydrazide is reacted with carbon disulfide in the presence of potassium hydroxide to form the corresponding dithiocarbazate.

    Step 2: The dithiocarbazate is then cyclized with hydrazine hydrate to form the 1,3,4-oxadiazole ring.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can undergo coupling reactions with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alkyl halide would yield an N-alkylated product, while oxidation might produce a nitroso or nitro derivative.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-oxadiazol-2-amine: Lacks the dichloro substitution, which may affect its reactivity and biological activity.

    5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: Contains a single chlorine atom, which may result in different chemical and biological properties.

Uniqueness

The presence of two chlorine atoms in the 3,4 positions of the phenyl ring in 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine enhances its electron-withdrawing properties, potentially increasing its reactivity and potency in various applications compared to its analogs.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDAKLFEIFZEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(O2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90314401
Record name 5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62035-95-4
Record name NSC282678
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
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5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine

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